molecular formula C13H13Cl2NO B3180113 (S)-1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol hydrochloride CAS No. 130007-89-5

(S)-1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol hydrochloride

Cat. No.: B3180113
CAS No.: 130007-89-5
M. Wt: 270.15 g/mol
InChI Key: LKWGSJUHAQAJGJ-DDWIOCJRSA-N
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Description

(S)-1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol hydrochloride (CAS 299411-68-0 ) is a key chiral synthetic intermediate in the development of novel biotherapeutics. Its primary research application is in the construction of potent cytotoxic dimers for Antibody-Drug Conjugates (ADCs) . These dimers, which incorporate this moiety often referred to as a CBI (1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indole) unit, are designed to cross-link DNA in the minor groove, leading to highly potent cytotoxic activity . The compound serves as a critical building block for the synthesis of these dimeric warheads, which can then be conjugated to targeted antibodies via specialized linkers for the selective delivery to cancer cells . The specific stereochemistry of the (S)-enantiomer is crucial for its intended biological activity and incorporation into complex molecules. With a molecular formula of C13H12ClNO and a molecular weight of 233.69 g/mol for the free base , this compound requires proper handling and storage. It is recommended to be stored under an inert atmosphere at low temperatures (e.g., -20°C) to maintain stability . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1S)-1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO.ClH/c14-6-8-7-15-11-5-12(16)9-3-1-2-4-10(9)13(8)11;/h1-5,8,15-16H,6-7H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWGSJUHAQAJGJ-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(N1)C=C(C3=CC=CC=C32)O)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2=C(N1)C=C(C3=CC=CC=C32)O)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol hydrochloride typically involves the Fischer indole synthesis, a well-known method for constructing indole rings. This reaction involves the conversion of aryl hydrazones to indoles under acidic conditions and elevated temperatures . The reaction can be enhanced by using N-trifluoroacetyl enehydrazines as substrates, which allows for milder reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as palladium or ruthenium can further improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding indoline derivatives.

    Substitution: The chloromethyl group can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, indoline derivatives, and various substituted indoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Activity

One of the primary applications of (S)-1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol hydrochloride is its evaluation as an anticancer agent. Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines:

  • Cytotoxicity Studies :
    • The compound has been tested against human gastric cancer (NCI-N87) and ovarian cancer (SK-OV3) cell lines. Results indicated that modifications to the structure can enhance potency; for instance, the introduction of methoxy groups at specific positions increased cytotoxic effects significantly .
CompoundCell LineIC50 (pM)
Seco-MCBINCI-N8711
Seco-MCBISK-OV35.4
Nitro-substituted analogueNCI-N8722,700
Acetamido analogueNCI-N871.7

DNA Alkylating Agent

Research indicates that this compound can act as a DNA alkylating agent. Its ability to bind to DNA enhances its effectiveness in targeting cancer cells by disrupting their replication processes. The electronic properties of substituents on the compound influence its reactivity and binding affinity .

Drug Development

The compound serves as a precursor in synthesizing various bioactive molecules. Its derivatives have been explored in developing antibody-drug conjugates (ADCs), which combine the targeting ability of antibodies with the cytotoxic properties of these small molecules .

Potential in Combination Therapies

Studies suggest that combining this compound with other therapeutic agents may enhance overall efficacy against resistant cancer strains. The synergistic effects observed in preliminary studies highlight its potential role in combination therapies .

Case Study 1: Synthesis and Evaluation of Seco-MCBI Derivatives

A study synthesized a series of benzoselenophene and heteroaromatic analogues derived from this compound. These compounds were evaluated for their cytotoxicity against various cancer cell lines, demonstrating enhanced activity through structural modifications .

Case Study 2: Antibody-drug Conjugates

Research into isoquinolidinobenzodiazepine dimers has shown promising results when incorporating this compound into ADCs. These conjugates exhibited improved targeting and reduced systemic toxicity compared to conventional chemotherapeutics .

Mechanism of Action

The mechanism of action of (S)-1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Data Tables

Table 1. Cytotoxicity of Key Analogues

Compound SK-OV3 IC₅₀ (nM) NCI-N87 IC₅₀ (nM) Fold Improvement vs. seco-MCBI-TMI
seco-MCBI-TMI 850 620 1.0 (baseline)
N-Butyramido analogue 11 25 >77 (SK-OV3), >24 (NCI-N87)
N-Methylthiopropanamido 35 26 >24 (both lines)

Data sourced from

Table 2. Stability Comparison: CBI vs. CPI Derivatives

Property CBI Derivatives CPI Derivatives
Serum Half-Life (h) 48 2
DNA Alkylation Rate (k) 0.12 min⁻¹ 0.45 min⁻¹
Prodrug Compatibility High Low

Data sourced from

Biological Activity

Overview

(S)-1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol hydrochloride is a synthetic organic compound belonging to the indole family. Indoles are known for their diverse biological activities, making them significant in drug discovery and medicinal chemistry. This compound has been the subject of various studies focusing on its synthesis, biological properties, and potential therapeutic applications.

  • IUPAC Name : (1S)-1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol hydrochloride
  • CAS Number : 1956325-04-4
  • Molecular Formula : C13H12ClN O·HCl

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. Its chloromethyl group allows for further functionalization, enhancing its versatility in biological assays and drug development .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF-70.65
SK-OV37.7
NCI-N8726

The compound has shown to induce apoptosis in these cell lines, which is a critical mechanism for anticancer activity. Flow cytometry assays revealed that it triggers apoptosis via increasing caspase activity, indicating its potential as a therapeutic agent against breast and ovarian cancers .

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit specific enzymes related to cancer progression. For example, it selectively inhibited human carbonic anhydrases (hCA IX and XII) at nanomolar concentrations, showcasing its potential as a targeted cancer therapy .

Case Studies

  • Cytotoxicity Evaluation : A study assessed the cytotoxic effects of various derivatives of this compound against different cancer cell lines. The findings demonstrated that modifications to the compound significantly influenced its potency and selectivity against cancer cells.
  • Mechanistic Insights : Another investigation focused on the molecular docking studies of this compound with target proteins involved in cancer pathways. The results provided insights into how structural modifications could enhance binding affinity and biological activity.

Q & A

Basic Questions

Q. What synthetic strategies are recommended for optimizing the yield of (S)-1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol hydrochloride?

  • Methodological Answer : Key steps include halogenation of the indole core, stereoselective introduction of the chloromethyl group, and final hydrochloride salt formation. Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) significantly impact yield. For example, analogs of this compound were synthesized via Pd-catalyzed cross-coupling and stereochemical control using chiral auxiliaries . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization in ethanol can enhance purity (>95% by HPLC) .

Q. Which spectroscopic techniques are essential for structural validation of this compound?

  • Methodological Answer :

  • 1H/13C-NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., chloromethyl and hydroxyl groups). For indole derivatives, aromatic protons typically appear at δ 6.5–8.0 ppm, while dihydroindole protons resonate at δ 3.0–4.5 ppm .
  • HRMS : Validates molecular formula (e.g., [M+H]+ or [M-Cl]+ ions) with <5 ppm mass error .
  • X-ray crystallography : Resolves stereochemical ambiguities, particularly for the (S)-configuration at the chloromethyl-bearing carbon .

Q. What in vitro assays are commonly used to evaluate the biological activity of this compound?

  • Methodological Answer : Anticancer activity is often assessed via:

  • Cell viability assays (e.g., MTT or SRB) against cancer cell lines (e.g., glioblastoma U87MG or breast cancer MCF-7) .
  • Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify pro-apoptotic effects .
  • Protein binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for targets like Bcl-2/Mcl-1 .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the potency of benzo[e]indole derivatives?

  • Methodological Answer :

  • Substituent variation : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the 5-position to enhance electrophilic interactions with target proteins. Replace the chloromethyl group with selenomethyl or heteroaromatic moieties to modulate lipophilicity and binding kinetics .
  • Stereochemical probes : Synthesize (R)-enantiomers and diastereomers to isolate stereospecific effects on activity .
  • Computational modeling : Use MOE or Schrödinger Suite for docking studies to predict binding modes with anti-apoptotic proteins (e.g., Bcl-2), guiding rational design .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Purity validation : Re-analyze batches via HPLC-MS to exclude impurities (e.g., dechlorinated byproducts) that may skew results .
  • Assay standardization : Replicate experiments across multiple cell lines (e.g., compare adherent vs. suspension cultures) and control for variables like serum concentration .
  • Mechanistic follow-up : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity (e.g., Bcl-2 vs. Mcl-1) .

Q. What experimental approaches can elucidate the metabolic stability of this compound in preclinical models?

  • Methodological Answer :

  • In vitro metabolism : Incubate with liver microsomes (human/rodent) and quantify metabolites via LC-MS/MS. Key metabolic pathways may include hydroxylation of the indole ring or glutathione conjugation at the chloromethyl group.
  • Isotope labeling : Synthesize a deuterated analog (e.g., D2 at the benzylic position) to track metabolic fate in vivo .
  • Pharmacokinetic profiling : Conduct IV/PO dosing in rodents, measuring plasma half-life (t1/2) and tissue distribution using radiolabeled (14C) compound .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol hydrochloride
Reactant of Route 2
(S)-1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol hydrochloride

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